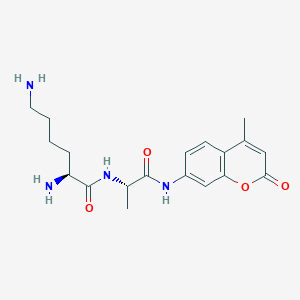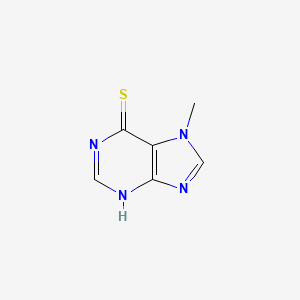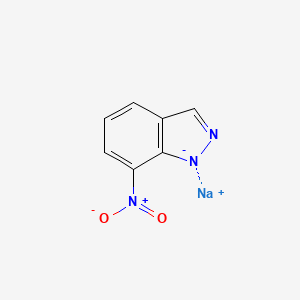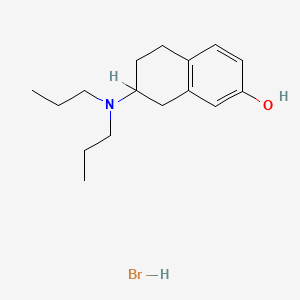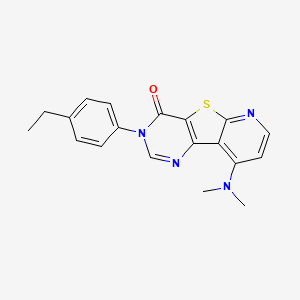
4-Dimethylamino-7-(4-ethyl-phenyl)-7H-9-thia-1,5,7-triaza-fluoren-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-794282 is a synthetic organic compound known for its role as a selective and potent antagonist of the metabotropic glutamate receptor 1 (mGlu1). This compound has shown significant analgesic activity and is primarily used in the study of neurological disorders .
Scientific Research Applications
A-794282 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the function of metabotropic glutamate receptors.
Biology: Helps in understanding the role of mGlu1 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, including pain and postoperative pain.
Industry: Utilized in the development of new drugs targeting mGlu1 receptors
Chemical Reactions Analysis
A-794282 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Mechanism of Action
A-794282 exerts its effects by selectively antagonizing the metabotropic glutamate receptor 1 (mGlu1). This receptor is involved in the modulation of synaptic transmission and neuronal excitability. By blocking mGlu1, A-794282 reduces the excitatory neurotransmission, leading to analgesic effects. The molecular targets include the mGlu1 receptor, and the pathways involved are related to the inhibition of glutamate signaling .
Comparison with Similar Compounds
A-794282 is unique due to its high selectivity and potency as an mGlu1 receptor antagonist. Similar compounds include:
A-841720: Another potent mGlu1 receptor antagonist with similar analgesic properties.
A-794278: Shares structural similarities and also acts as an mGlu1 receptor antagonist.
A-850002: Another compound in the same class with comparable effects on mGlu1 receptors
These compounds are used in similar research applications but may differ in their potency, selectivity, and side effect profiles.
Properties
CAS No. |
869802-44-8 |
|---|---|
Molecular Formula |
C19H18N4OS |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
13-(dimethylamino)-5-(4-ethylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C19H18N4OS/c1-4-12-5-7-13(8-6-12)23-11-21-16-15-14(22(2)3)9-10-20-18(15)25-17(16)19(23)24/h5-11H,4H2,1-3H3 |
InChI Key |
VCUKKMIXURRDKL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC=CC(=C34)N(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC=CC(=C34)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9-dimethylamino-3-(4-ethylphenyl)-3H-5-thia-1,3,6-triazafluoren-4-one 9-dimethylamino-ETTO A 794282 A-794282 A794282 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



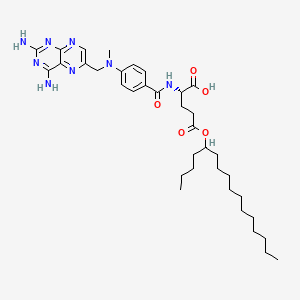
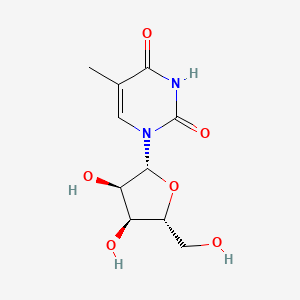
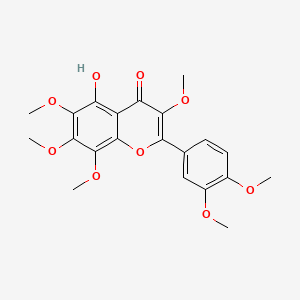

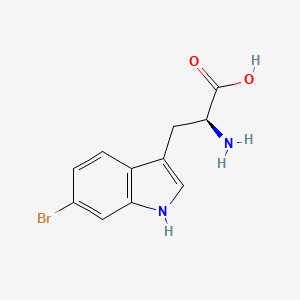
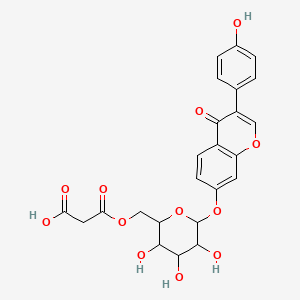
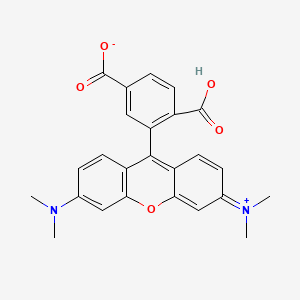

![2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1664196.png)
